1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-
Overview
Description
1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique substituents, including an ethyl group, a methoxybenzothiazolyl group, a methyl group, and a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- typically involves multi-step organic reactions. The general synthetic route may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the carboxamide group.
- Substitution reactions to introduce the ethyl, methoxybenzothiazolyl, methyl, and phenylmethyl groups.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
- Use of catalysts to accelerate the reaction.
- Control of temperature and pressure to favor the desired reaction pathway.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- involves its interaction with molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- include other pyrazole derivatives with different substituents. Examples include:
- 1H-Pyrazole-5-carboxamide, 1-ethyl-3-methyl-N-(phenylmethyl)-
- 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-
- 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-
Uniqueness
The uniqueness of 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
N-benzyl-2-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-4-26-19(12-15(2)24-26)21(27)25(14-16-8-6-5-7-9-16)22-23-18-13-17(28-3)10-11-20(18)29-22/h5-13H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBOUTIMVXXMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121784 | |
Record name | 1-Ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170433-84-7 | |
Record name | 1-Ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-1H-pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170433-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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